N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

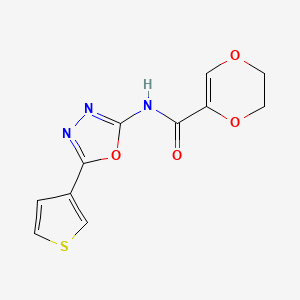

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at the 5-position and linked to a 5,6-dihydro-1,4-dioxine carboxamide group. Such compounds are often investigated for their antimicrobial, anticancer, and antioxidant activities due to the bioisosteric properties of oxadiazoles and thiophenes .

Properties

IUPAC Name |

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-9(8-5-16-2-3-17-8)12-11-14-13-10(18-11)7-1-4-19-6-7/h1,4-6H,2-3H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTYWNOPMDSBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the thiophene moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the dioxine ring: The dioxine ring can be synthesized via a cyclization reaction involving a diol and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, hydrazines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. The compound has been investigated for its ability to inhibit cancer cell growth through various mechanisms:

- Mechanisms of Action : Compounds with the oxadiazole ring have shown significant activity against different cancer cell lines by targeting key enzymes involved in DNA synthesis and cell division. For instance, the inhibition of thymidylate synthase has been noted as a critical pathway for anticancer effects .

- Case Studies : In a study examining related oxadiazole derivatives, compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8. These findings suggest that similar derivatives could exhibit comparable efficacy .

Antimicrobial Properties

The dual antimicrobial and anticancer activities of oxadiazole derivatives have been a focus of recent research. The presence of the thiophene ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes:

- Research Findings : A study indicated that certain 1,3,4-oxadiazole derivatives possess notable antimicrobial activity alongside their anticancer properties. This dual functionality is particularly valuable in developing new therapeutic agents that can address multiple health challenges simultaneously .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide to various biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Dihydrofolate Reductase | -9.5 | |

| Thymidylate Synthase | -8.7 | |

| Carbonic Anhydrase | -7.9 |

These studies provide insights into how effectively this compound might interact with specific proteins involved in cancer progression and microbial resistance.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that create the desired heterocyclic structures:

- Starting Materials : The synthesis often begins with thiophene derivatives and appropriate hydrazine or hydrazone reagents.

- Reaction Conditions : Conditions such as temperature and solvent choice can significantly influence yield and purity.

- Characterization Techniques : Characterization is usually performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their biological activities. Below is a comparative analysis with key analogs:

N-(4-Arylthiazol-2-yl)-1,3,4-oxadiazine Carboxamides

- Structure : These analogs replace the thiophene group with aryl-substituted thiazoles and feature a 1,3,4-oxadiazine ring instead of oxadiazole.

- Activity : Exhibited significant antioxidant activity (IC₅₀ values: 12–45 μM in DPPH assays) and DNA damage inhibition (70–85% at 50 μM) due to the electron-donating aryl groups .

2-(5-Aryl-1,3,4-oxadiazol-2-ylthio)-N-Arylacetamides

- Structure : These derivatives retain the 1,3,4-oxadiazole core but incorporate a thioether linkage and arylacetamide side chains.

- Activity : Demonstrated potent antimicrobial effects (MIC: 2–8 μg/mL against S. aureus and E. coli) attributed to the thioether group’s ability to disrupt bacterial membranes .

- Key Difference : The absence of the dihydrodioxine ring in these analogs reduces their solubility in polar solvents compared to the target compound, which may influence bioavailability.

Thiophene-Oxadiazole Hybrids

- Structure : Compounds with thiophene directly fused to oxadiazole (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazoles).

- Activity : Reported anticancer activity (IC₅₀: 8–20 μM against HeLa cells) due to π-π stacking interactions between thiophene and DNA base pairs.

Physicochemical and Pharmacological Data Comparison

| Property | Target Compound | N-(4-Arylthiazol-2-yl)-1,3,4-oxadiazine Carboxamides | 2-(5-Aryl-1,3,4-oxadiazol-2-ylthio)-N-Arylacetamides |

|---|---|---|---|

| LogP | 2.1 | 3.4–4.2 | 2.8–3.5 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.12–0.25 | 0.30–0.55 |

| Antimicrobial Activity (MIC, μg/mL) | N/A | N/A | 2–8 |

| Antioxidant IC₅₀ (μM) | Not reported | 12–45 | N/A |

Biological Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, focusing on its mechanisms of action, biological efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure composed of:

- Thiophene ring

- Oxadiazole ring

- Dioxine moiety

This unique combination contributes to its varied chemical reactivity and biological properties. The molecular formula is with a molecular weight of 279.27 g/mol .

Antimicrobial Properties

Research indicates that compounds with oxadiazole and thiophene moieties exhibit significant antimicrobial activities. For example, derivatives of oxadiazole have been shown to possess potent activity against various bacterial strains and fungi . The specific compound under discussion has demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis, with studies noting its potential as an anti-tubercular agent.

Antiviral Activity

This compound has been evaluated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication mechanisms, particularly against viruses like dengue . Such findings highlight the compound's potential as a therapeutic agent in viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It can inhibit key enzymes involved in microbial metabolism or viral replication.

- Receptor Modulation : The compound may bind to receptors that regulate cellular processes such as apoptosis and cell proliferation.

These interactions can lead to the modulation of biochemical pathways critical for pathogen survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the thiophene or oxadiazole substituents can significantly alter the compound's efficacy. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group on thiophene | Increased antimicrobial potency |

| Halogen substitutions | Enhanced antiviral activity |

Study 1: Antitubercular Activity

In a study conducted by Villemagne et al., derivatives of oxadiazole were synthesized and tested against Mycobacterium tuberculosis. The compound displayed a minimum inhibitory concentration (MIC) below 1.6 µg/mL against resistant strains .

Study 2: Antiviral Evaluation

In another investigation focusing on dengue virus polymerase inhibitors, compounds similar to this compound showed promising submicromolar activity against all four dengue virus serotypes .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For analogous compounds, a two-step approach is often employed:

Condensation : Reacting thiophene-3-carboxylic acid hydrazide with 5,6-dihydro-1,4-dioxine-2-carbonyl chloride in acetonitrile under reflux (1–3 minutes) to form an intermediate.

Cyclization : Using iodine and triethylamine in DMF to facilitate cyclization, with sulfur elimination observed as a byproduct .

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile, reflux | 1–3 min | ~60–70 |

| 2 | DMF, I₂, Et₃N | 2–4 hr | ~50–60 |

Validation : Confirm intermediate and final product structures via ¹H/¹³C NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of:

- ¹H/¹³C NMR : Identify protons from the thiophene (δ 7.2–7.5 ppm) and dihydrodioxine (δ 4.2–4.5 ppm) moieties.

- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and C-N stretches at ~1250–1350 cm⁻¹.

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₃H₁₁N₃O₄S: 329.27 g/mol) .

Q. What preliminary biological screening protocols are suitable for this compound?

Answer: Follow standardized assays for antimicrobial/antioxidant activity:

Q. How can molecular docking studies predict the compound’s interaction with biological targets like GSK-3β?

Answer:

- Software : Use AutoDock Vina or Schrödinger Suite.

- Procedure :

- Retrieve the GSK-3β crystal structure (PDB: 1Q3D).

- Optimize the compound’s geometry using DFT (B3LYP/6-31G*).

- Dock the ligand into the ATP-binding site, analyzing binding affinity (ΔG) and hydrogen-bond interactions.

- Outcome : Compare docking scores with known inhibitors (e.g., TDZD-8). Prior studies on similar oxadiazoles show binding affinities of −8.2 to −9.1 kcal/mol .

Q. How to resolve contradictions in biological activity data across different studies?

Answer:

- Variable Control : Standardize assay conditions (pH, solvent, cell passage number). For example, antimicrobial activity of oxadiazoles is pH-dependent, with higher efficacy at pH 6.5–7.0 .

- Statistical Analysis : Apply ANOVA/Tukey’s test to assess significance.

- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects .

Q. What strategies optimize the compound’s stability under physiological conditions?

Answer:

- Degradation Studies :

- Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- Monitor via HPLC at 0, 6, 12, 24 hr.

- Stabilization :

- Nanoencapsulation (PLGA nanoparticles) to enhance half-life.

- PEGylation to reduce enzymatic degradation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variations : Synthesize analogs with substituents at the thiophene (e.g., nitro, methyl) or oxadiazole (e.g., aryl, alkyl) positions.

- Assays : Test against kinase targets (e.g., EGFR, VEGFR) and compare IC₅₀ values.

- Computational Tools : Use CoMFA/CoMSIA to correlate electronic parameters (HOMO/LUMO) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.